molecular formula C21H17FN2O2S2 B3398484 1-(4-Fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone CAS No. 1021254-21-6

1-(4-Fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone

Cat. No.: B3398484
CAS No.: 1021254-21-6
M. Wt: 412.5 g/mol
InChI Key: XKTKPDDBURWTEZ-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenyl group linked via a thioether bridge to a thiazole ring, which is further substituted with a 2-(indolin-1-yl)-2-oxoethyl moiety.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S2/c22-16-7-5-15(6-8-16)19(25)13-28-21-23-17(12-27-21)11-20(26)24-10-9-14-3-1-2-4-18(14)24/h1-8,12H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTKPDDBURWTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a fluorophenyl group , a thiazole moiety , and an indolinyl group . The presence of the fluorine atom enhances lipophilicity, which may influence its pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. It has been linked to the induction of apoptosis in cancer cell lines, particularly through the modulation of key signaling pathways.
  • Enzyme Inhibition : The thiazole component is known for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
Enzyme InhibitionPotential inhibition of key enzymes involved in cancer
LipophilicityEnhanced absorption and distribution due to fluorine content

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound may trigger both extrinsic and intrinsic apoptotic pathways, leading to cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.
  • Signaling Pathway Modulation : It is suggested that the compound affects Notch and AKT signaling pathways, which are crucial for cell survival and proliferation .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Apoptosis in Breast Cancer Cells :
    • A derivative similar to this compound was shown to significantly inhibit cell proliferation and induce apoptosis in breast cancer cells through ROS production and signaling pathway modulation .
  • Thiazole Derivatives as Anticancer Agents :
    • Research on thiazole-containing compounds demonstrated their ability to inhibit tumor growth in various cancer models, suggesting potential for this compound's use in oncology .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituent Variations

The 4-fluorophenyl group in the target compound distinguishes it from analogs with other halogenated or substituted aromatic rings. For example:

  • 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (THPA6) () demonstrated potent analgesic activity, suggesting that halogenated aryl groups enhance bioactivity. The fluorophenyl group in the target compound may improve metabolic stability compared to chlorophenyl analogs .
  • 4-(2-(2-((2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (24) () showed carbonic anhydrase inhibition, highlighting the role of fluorophenyl groups in enzyme targeting .

Table 1: Aromatic Substituent Comparison

Compound Name Aromatic Group Bioactivity Reference
Target Compound 4-Fluorophenyl Not reported -
THPA6 4-Chlorophenyl Analgesic (potent)
Compound 24 4-Fluorophenyl CA inhibition
Heterocyclic Core Modifications

The thiazole ring in the target compound is a common feature in bioactive molecules. Comparisons include:

  • Thiadiazole derivatives (): 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one exemplifies how heterocycle substitution (thiadiazole vs. thiazole) modulates physicochemical properties .

Table 2: Heterocyclic Variations

Compound Name Heterocycle Activity/Property Reference
Target Compound Thiazole - -
5l (Benzothiazole-piperazine) Benzothiazole Anticancer (potential)
Compound Thiadiazole Structural analog
Linkage and Functional Group Comparisons

The thioether (-S-) linkage in the target compound contrasts with hydrazone, sulfonamide, or ether linkages in analogs:

  • Hydrazone-linked thiazoles (): THPA6’s hydrazone group contributed to analgesic activity, whereas thioether linkages (as in the target) may enhance stability .
  • Sulfonamide derivatives (): Compounds like 24 utilized sulfonamide groups for enzyme inhibition, while the target’s thioether may alter binding kinetics .
Indole/Indoline Derivatives

The indolin-1-yl moiety in the target compound is structurally related to:

  • Indolyl-3-ethanone-α-thioethers (): Compounds such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibited antimalarial activity (pIC50 = 8.21), outperforming chloroquine. The indolin-1-yl group in the target may similarly enhance pharmacokinetics .
  • Indolyl-thiazole methanones (): Derivatives like (1-allyl-1H-indol-3-yl)(thiazol-2-yl)methanone (93% yield) highlight synthetic feasibility of indole-thiazole hybrids .

Table 3: Pharmacological Activities of Indole Derivatives

Compound Name Activity pIC50/IC50 Reference
Target Compound Not reported - -
Compound Antimalarial 8.21 (pIC50)
Chloroquine (standard) Antimalarial 7.55 (pIC50)
Physicochemical Properties

While direct data for the target compound are lacking, analogs provide insights:

  • Molecular weight : Benzothiazole-piperazine derivatives () range from 490–593 Da, comparable to the target’s estimated molecular weight (~450–500 Da) .
  • Solubility: Thiazole derivatives with fluorophenyl groups () typically exhibit moderate solubility in ethanol, suggesting similar behavior for the target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone

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